molecular formula C19H21N5S B2398060 5-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 2379987-56-9

5-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No. B2398060
CAS RN: 2379987-56-9
M. Wt: 351.47
InChI Key: SSIIOVKSYBNUEH-UHFFFAOYSA-N
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Description

The compound “5-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activities . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For instance, the Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

properties

IUPAC Name

5-(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5S/c1-2-16-18(20-7-1)21-13-22-19(16)23-8-3-15(4-9-23)24-10-5-17-14(12-24)6-11-25-17/h1-2,6-7,11,13,15H,3-5,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIIOVKSYBNUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C4=NC=NC5=C4C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

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